molecular formula C8H8 B011061 Cyclopropane, 1-ethynyl-1-(1-propynyl- CAS No. 105961-79-3

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Cat. No. B011061
CAS RN: 105961-79-3
M. Wt: 104.15 g/mol
InChI Key: CRUULDHEGJSVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a chemical compound that has gained significant attention in scientific research. This compound is a member of the cycloalkyne family and has a unique structure that makes it a valuable tool for various applications. In

Scientific Research Applications

Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used in a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. Additionally, Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals. This has led to the development of new catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is still not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the triple bond and the strained cyclopropane ring. This electrophilic nature makes it a valuable tool in organic synthesis, where it can react with various nucleophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Cyclopropane, 1-ethynyl-1-(1-propynyl-). However, studies have shown that this compound can inhibit the growth of cancer cells in vitro. This suggests that Cyclopropane, 1-ethynyl-1-(1-propynyl-) may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is its unique structure, which makes it a valuable tool in organic synthesis and coordination chemistry. Additionally, this compound has shown potential as an anti-cancer agent and has antibacterial and antifungal properties. However, the synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. Additionally, there is limited research on the biochemical and physiological effects of this compound, which limits its potential applications.

Future Directions

There are several future directions for research on Cyclopropane, 1-ethynyl-1-(1-propynyl-). One area of research is the development of new methods for the synthesis of this compound. This could lead to increased availability and lower costs, making it more accessible for research and commercial applications. Additionally, further research is needed to understand the mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) and its potential as an anti-cancer agent. Finally, there is potential for the development of new applications for Cyclopropane, 1-ethynyl-1-(1-propynyl-) in fields such as materials science and catalysis.

Synthesis Methods

The synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of propargyl alcohol with a cyclopropanone derivative in the presence of a base catalyst. This reaction leads to the formation of Cyclopropane, 1-ethynyl-1-(1-propynyl-) with a high yield and purity. However, this method requires careful control of reaction conditions such as temperature, pressure, and solvent choice.

properties

CAS RN

105961-79-3

Product Name

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

1-ethynyl-1-prop-1-ynylcyclopropane

InChI

InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3

InChI Key

CRUULDHEGJSVDL-UHFFFAOYSA-N

SMILES

CC#CC1(CC1)C#C

Canonical SMILES

CC#CC1(CC1)C#C

Other CAS RN

105961-79-3

synonyms

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Origin of Product

United States

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